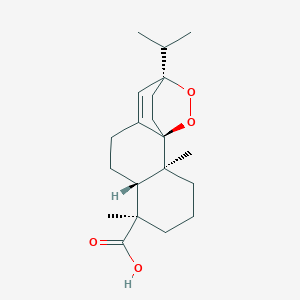

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid: is a diterpenoid compound derived from abietic acid, which is a major component of rosin. This compound is characterized by the presence of an epidioxy group at the 9 and 13 positions and a carboxylic acid group at the 18 position. It is known for its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid typically involves the following steps:

Oxidation of Abietic Acid: Abietic acid is subjected to oxidation using reagents such as singlet oxygen or hydrogen peroxide in the presence of a catalyst to introduce the epidioxy group.

Purification: The resulting product is purified using chromatographic techniques to isolate the desired compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can target the epidioxy group, converting it to hydroxyl groups or other reduced forms.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

Oxidation: Singlet oxygen, hydrogen peroxide, and catalysts such as photosensitizers.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: More oxidized diterpenoid derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Ester or amide derivatives.

Actividad Biológica

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid, a diterpenoid compound, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on current research findings.

- Chemical Formula : C20H30O4

- Molecular Weight : 334.46 g/mol

- CAS Number : 116499-73-1

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It was found to reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells with an IC50 value of 57.3 ± 0.2 µM. This suggests its potential as a therapeutic agent in conditions characterized by inflammation .

Antitumor Activity

The compound has shown promising antitumor properties by inhibiting the activation of Epstein-Barr virus early antigen (EBV-EA), which is induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate. This inhibition indicates its potential role as an antitumor-promoting diterpenoid .

Allelopathic Potential

Studies have demonstrated that this compound may contribute to the allelopathic effects observed in red pine (Pinus densiflora). Aqueous methanol extracts from pine needles containing this compound inhibited the growth of various plant species, suggesting a role in natural plant defense mechanisms against competition .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Production : By modulating signaling pathways involved in inflammation, it effectively reduces NO production in activated microglia.

- Antiviral Mechanisms : Its ability to inhibit EBV-EA activation suggests interference with viral replication or expression pathways.

- Growth Inhibition in Plants : The compound's allelopathic effects may be due to its capacity to affect root and shoot growth in neighboring plants.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHFJWCHEFCJDC-AXDKOMKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.